molecular formula C22H24N6O B1193507 SGC-iMLLT

SGC-iMLLT

Cat. No.: B1193507
M. Wt: 388.48
InChI Key: QGNDVASWIHEXCL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGC-iMLLT is the first small-molecule chemical probe designed to selectively inhibit the YEATS domains (YDs) of MLLT1 (ENL/YEATS1) and MLLT3 (AF9/YEATS3), two epigenetic readers implicated in acute myeloid leukemia (AML) and other cancers . It binds with high affinity to MLLT1 (Kd = 129 nM) and MLLT3 (Kd = 77 nM) by mimicking the interactions of acylated lysine residues (e.g., acetyl-K and crotonyl-K) on histone tails . Its benzimidazole-amide scaffold engages in π-π-π stacking and hydrogen-bonding interactions within the YEATS domain binding channel, displacing natural substrates and disrupting chromatin recruitment of oncogenic transcriptional complexes (e.g., DOT1L, SEC) .

Cellular studies confirm submicromolar target engagement via NanoBRET, FRAP, and CETSA assays, validating its utility in probing MLLT1/3-dependent biology .

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.48

IUPAC Name

(S)-1-Methyl-N-(2-((2-methylpyrrolidin-1-yl)methyl)-1H-benzo[d]imidazol-5-yl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1

InChI Key

QGNDVASWIHEXCL-AWEZNQCLSA-N

SMILES

O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C4NC(CN5[C@@H](C)CCC5)=NC4=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGC-iMLLT;  SGC iMLLT;  SGCiMLLT

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Compounds Targeting MLLT1/3 YEATS Domains

Compound Target(s) Affinity (Kd/IC₅₀) Selectivity Over Other YDs/Bromodomains Cellular Activity Therapeutic Model Evidence
SGC-iMLLT MLLT1, MLLT3 129 nM (MLLT1), 77 nM (MLLT3) >100-fold (YEATS2/4, 48 bromodomains) Submicromolar target engagement (NanoBRET/CETSA) PROTAC derivatives show efficacy in AML models
NVS-MLLT-1 MLLT1, MLLT3 Not reported Moderate (no off-targets in tested panels) Confirmed in cellular assays Used alongside this compound for shared biological outcomes
PFI-6 MLLT1 ~300 nM Limited data Weak activity in leukemia cells No in vivo efficacy reported
XL-13m MLLT1 Submicromolar Low (peptide-based) Insufficient intracellular activity Fails to displace ENL from chromatin
sCGT990 ENL/AF9 14 µM Novel chemotype (no overlap with this compound) Thermal shift assay confirmed No suppression of tumor proliferation
SR-0813 ENL/AF9 Improved PK over this compound High selectivity Evicts ENL from chromatin, downregulates oncogenes Efficacy in AML mouse models
PROTAC-1 ENL (via this compound) Degrades ENL at 500 nM ENL-specific degradation (no effect on AF9) Reduces ENL nuclear levels, inhibits leukemia proliferation Active in MLL1-rearranged leukemia models

Structural and Functional Insights

  • Scaffold Diversity :

    • This compound’s benzimidazole-amide core serves as a template for most subsequent YD inhibitors, which retain its central amide and π-stacking heterocycle . In contrast, sCGT990 employs a distinct chemotype, underscoring the versatility of YD-targeted drug design .
    • PROTACs (e.g., Compound 1) conjugate this compound to cereblon-binding ligands (e.g., thalidomide), enabling ENL degradation with enhanced selectivity over parent inhibitors .
  • Selectivity Profiles :

    • This compound and NVS-MLLT-1 inhibit both MLLT1 and MLLT3, complicating mechanistic studies of individual YDs. PROTAC-1 resolves this by degrading ENL (MLLT1) without affecting AF9 (MLLT3) .
    • SR-0813, a pyrrolopyridine-modified this compound derivative, improves pharmacokinetics and demonstrates in vivo efficacy, highlighting the importance of scaffold optimization .
  • PROTACs address this by degrading ENL entirely, achieving anti-leukemic effects (EC₅₀ = 320–570 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SGC-iMLLT
Reactant of Route 2
Reactant of Route 2
SGC-iMLLT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.